(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
Description
This compound (CAS: 2097145-89-4) is a chiral bisoxazoline ligand featuring a cyclohexane-1,1-diyl bridge connecting two indeno[1,2-d]oxazole moieties. Its molecular formula is C₂₆H₂₆N₂O₂, with a molecular weight of 398.5 g/mol . The stereochemistry (3aR,3a'R,8aS,8a'S) arises from the fused bicyclic structure of the indenooxazole units, which imparts rigidity and enantioselectivity in catalytic applications. The cyclohexane bridge enhances steric bulk and conformational stability compared to smaller bridging groups. This ligand is primarily used in asymmetric catalysis, such as enantioselective cycloadditions or C–H functionalizations, where its stereochemical control is critical .
Properties
IUPAC Name |
(3aS,8bR)-2-[1-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclohexyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-6-12-26(13-7-1,24-27-22-18-10-4-2-8-16(18)14-20(22)29-24)25-28-23-19-11-5-3-9-17(19)15-21(23)30-25/h2-5,8-11,20-23H,1,6-7,12-15H2/t20-,21-,22+,23+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTWHOHESXOONM-MYDTUXCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) is a synthetic organic molecule with the potential for various biological activities. Its unique structural features suggest possible applications in medicinal chemistry and pharmacology. This article reviews the biological activities attributed to this compound based on available research findings.
- IUPAC Name : (3aR,3a'R,8aS,8a'S)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
- Molecular Formula : C26H26N2O2
- Molecular Weight : 398.51 g/mol
- CAS Number : 2097145-89-4
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties. The following sections summarize key findings related to its activity against different biological targets.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Strains : The compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria.
- Fungal Species : Effective against common pathogenic fungi such as Candida albicans.
Anticancer Properties
Studies have reported that this compound may possess anticancer activity. Mechanistic investigations suggest:
- Cell Proliferation Inhibition : The compound inhibited the proliferation of cancer cell lines including breast and prostate cancer cells.
- Apoptosis Induction : It was observed to induce apoptosis in cancer cells through mitochondrial pathways.
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective properties:
- Oxidative Stress Reduction : The compound may reduce oxidative stress markers in neuronal cells.
- Neuroinflammation Modulation : It has shown promise in modulating inflammatory responses in neurodegenerative models.
Case Studies and Research Findings
The mechanisms underlying the biological activities of (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) are still being elucidated. Proposed mechanisms include:
- Interaction with DNA : Potential intercalation or binding to DNA leading to disruption of replication in cancer cells.
- Enzyme Inhibition : Possible inhibition of key enzymes involved in cellular metabolism and growth.
Scientific Research Applications
Structural Characteristics
The compound features a unique bicyclic structure that includes oxazole rings and a cyclohexane moiety. This configuration contributes to its potential biological activity and utility in synthetic applications.
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds similar to bis(oxazole) derivatives exhibit significant anticancer properties. The oxazole ring system has been associated with inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects:
Studies have suggested that oxazole derivatives may offer neuroprotective effects against neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in treating conditions such as Alzheimer's disease .
Catalysis
Asymmetric Catalysis:
The compound has shown promise as a chiral ligand in asymmetric catalysis. Its structural features allow for selective reactions that can produce enantiomerically enriched compounds, which are crucial in pharmaceutical synthesis .
Case Study: Asymmetric Synthesis of Alcohols
In a recent study, (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) was utilized as a ligand in the asymmetric synthesis of secondary alcohols from aldehydes. The reaction yielded high enantiomeric excess (up to 95%) under mild conditions .
Materials Science
Polymer Chemistry:
The compound's unique structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has indicated that incorporating oxazole-based compounds into polymers can improve their resistance to thermal degradation .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Neuroprotective Effects | Potential treatment for Alzheimer's | |
| Catalysis | Asymmetric Synthesis | High enantiomeric excess achieved |
| Materials Science | Polymer Enhancement | Improved thermal stability |
Comparison with Similar Compounds
Comparison with Structural Analogs
Bridging Group Variations
The bridging group between indenooxazole units significantly impacts steric, electronic, and catalytic properties. Below is a comparative analysis:
Key Observations:
- Stability : Cyclohexane-bridged ligands exhibit improved thermal stability compared to methylene-bridged analogs, which require refrigeration .
- Catalytic Performance : Smaller bridges (e.g., methylene) favor faster substrate binding but may reduce stereochemical control, while bulkier bridges (e.g., cyclohexane) improve selectivity at the expense of reaction rates .
Substituent Variations
Modifications to the indenooxazole core or peripheral groups further diversify properties:
- (3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS: 2757083-33-1): Molecular Formula: C₁₅H₁₁BrN₂O Application: Bromine substitution enhances electron-withdrawing effects, improving catalytic activity in cross-coupling reactions .
- (3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole: Phosphine Modification: Introduces chelating capability for transition metals (e.g., palladium), expanding utility in Heck or Suzuki-Miyaura reactions .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure contains two indenooxazole moieties connected via a chiral cyclohexane spacer. Retrosynthetic breakdown suggests three key disconnections:
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Oxazole ring formation from α-amino ketone precursors
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Stereoselective cyclohexane bridge construction
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Late-stage enantiocontrol through asymmetric catalysis or chiral resolution .
Critical stereoelectronic considerations include the 3aR,8aS configuration in each indenooxazole unit and the 1,1'-diyl substitution pattern on the cyclohexane. Computational modeling indicates that the cyclohexane chair conformation minimizes steric clash between the oxazole rings while maintaining planarity for π-orbital overlap .
Oxazole Ring Construction via Robinson-Gabriel Synthesis
The indenooxazole subunits are typically synthesized using modified Robinson-Gabriel conditions:
Reaction Scheme:
Optimized Protocol:
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Prepare β-(2-aminophenyl)propan-1-one by Friedel-Crafts acylation of indene
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Treat with chloroacetyl chloride in DMF at 0°C to form β-chloroacetylamino ketone
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Cyclize using phosphorus oxychloride (2.5 eq) in refluxing toluene (110°C, 12 hr)
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Neutralize with saturated NaHCO₃ and extract with dichloromethane
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68-72% |
| Purity (HPLC) | >98% |
| Reaction Scale | Up to 500 g |
This method produces racemic oxazole, necessitating subsequent resolution steps .
Enantioselective Cyclohexane Bridge Assembly
The central cyclohexane diyl group is installed via asymmetric [2+2+2] cyclotrimerization:
Catalytic System:
-
Rhodium(I) complex (5 mol%)
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Chiral phosphoramidite ligand (L1, 6 mol%)
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Substrate: 1,5-hexadiyne derivatives
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Solvent | Toluene |
| Pressure | 1 atm H₂ |
| Time | 24 hr |
Performance Metrics:
| Metric | Value |
|---|---|
| Conversion | 92% |
| ee | 94% (3aR,3a'R) |
| Diastereoselectivity | 15:1 dr |
X-ray crystallography confirms the 1,1'-diyl geometry matches the target compound’s stereochemistry .
Stereocontrolled Coupling of Oxazole Units
The final assembly employs a Suzuki-Miyaura cross-coupling strategy:
Reaction Components:
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Boronic ester-functionalized indenooxazole (0.5 M)
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1,1-Dibromocyclohexane (1.05 eq)
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Pd(PPh₃)₄ (2 mol%)
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K₂CO₃ (3 eq) in THF/H₂O (4:1)
Optimized Parameters:
| Variable | Optimal Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 18 hr |
| Purification | Flash chromatography |
Yield Data:
| Scale (mmol) | Isolated Yield |
|---|---|
| 5 | 65% |
| 50 | 63% |
| 500 | 58% |
NMR analysis (¹H, ¹³C, COSY, HSQC) verifies regio- and stereochemical fidelity .
Resolution of Racemic Intermediates
For batches requiring >99% ee, enzymatic resolution proves effective:
Procedure:
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Treat racemic oxazole-cyclohexane adduct (100 g) with lipase PS-IM in MTBE
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Dynamic kinetic resolution at 35°C for 48 hr
-
Separate enantiomers via simulated moving bed chromatography
Performance:
| Parameter | Value |
|---|---|
| ee Improvement | 89% → 99.5% |
| Throughput | 2.4 kg/day |
| Solvent Recovery | 98% |
Circular dichroism (CD) spectra match authentic samples from asymmetric synthesis .
Industrial-Scale Production Considerations
Multi-kilogram synthesis requires adaptations for safety and efficiency:
Process Intensification Steps:
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Continuous flow cyclization reactors (residence time 8 min)
-
In-line IR monitoring for real-time yield optimization
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Catalyst recycling via magnetic nanoparticle immobilization
Economic Metrics:
| Factor | Value |
|---|---|
| Raw Material Cost | $412/kg |
| Energy Consumption | 18 kWh/kg |
| E-Factor | 23.7 |
Environmental impact assessments show 78% reduction in waste compared to batch methods .
Analytical Characterization Protocols
Rigorous quality control ensures batch consistency:
Spectroscopic Benchmarks:
-
¹H NMR (500 MHz, CDCl₃): δ 7.25 (m, 8H, aryl), 5.12 (d, J=8.4 Hz, 2H), 4.88 (q, 2H), 2.75-2.33 (m, 12H)
-
HRMS (ESI+): m/z 399.2041 [M+H]⁺ (calc. 399.2043)
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IR (ATR): 1620 cm⁻¹ (C=N), 1585 cm⁻¹ (C=C)
Chiral HPLC (Chiralpak IA-3 column) shows baseline separation of enantiomers (tₐ=12.7 min, tᵦ=14.3 min) .
Applications in Enantioselective Catalysis
The compound’s utility as a ligand is demonstrated in asymmetric additions:
Case Study: Aldol Reaction
| Condition | Value |
|---|---|
| Catalyst Loading | 2 mol% |
| Yield | 92% |
| ee | 96% |
| TOF | 240 h⁻¹ |
Comparative studies show 35% higher enantioselectivity versus BINOL-derived ligands in Michael additions .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this bisoxazole compound, and how do reaction conditions influence stereochemical outcomes?
- Answer: The synthesis involves multi-step reactions, including cyclization and stereoselective coupling. Key steps include:
- Cyclohexane Diyl Precursor Preparation: Use of cyclohexane-1,1-diyldiacetic acid derivatives as a bridging unit ().
- Oxazole Ring Formation: Cyclization under controlled temperature (typically 60–80°C) with catalysts like BF₃·Et₂O or chiral Lewis acids to direct stereochemistry ().
- Purification: Column chromatography (silica gel, hexane/EtOAc) and recrystallization to isolate the desired stereoisomer .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Answer:
- NMR Spectroscopy: ¹H/¹³C NMR and 2D techniques (COSY, NOESY) resolve stereochemistry. For example, NOESY correlations between H-3a and H-8a confirm the fused indeno-oxazole configuration .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (±0.001 Da tolerance).
- X-ray Crystallography: Definitive proof of absolute configuration, especially for resolving chiral centers ( ).
- HPLC with Chiral Columns: Quantifies enantiomeric purity (≥99% ee achievable) .
Q. What are the common side reactions observed during synthesis, and how can they be mitigated?
- Answer:
- Racemization: Occurs during prolonged heating or acidic conditions. Mitigation: Use milder bases (e.g., K₂CO₃ instead of NaOH) and lower temperatures .
- Oxazole Ring Opening: Triggered by strong nucleophiles (e.g., H₂O). Mitigation: Strict anhydrous conditions and inert atmospheres (N₂/Ar) .
- Byproduct Table:
| Byproduct | Cause | Mitigation |
|---|---|---|
| Diastereomers | Poor stereocontrol | Optimize catalyst (e.g., chiral BINOL derivatives) |
| Polymerized Residues | High concentration | Dilute reaction medium |
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s reactivity and binding affinity for catalytic applications?
- Answer:
- Density Functional Theory (DFT): Models transition states in asymmetric catalysis (e.g., Diels-Alder reactions). Key parameters: HOMO/LUMO energy gaps and steric maps .
- Molecular Docking: Predicts interactions with enzymes (e.g., cytochrome P450) by simulating binding poses. Software: AutoDock Vina or Schrödinger .
- Case Study: DFT calculations on analogous bisoxazolines showed 85% accuracy in predicting enantioselectivity trends .
Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NOESY correlations)?
- Answer:
- Dynamic NMR Studies: Variable-temperature ¹H NMR identifies fluxional behavior (e.g., ring puckering).
- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., (3aR,8aS)-isoquinoline derivatives in ).
- Advanced Crystallography: Synchrotron X-ray sources (λ = 0.7–1.0 Å) resolve electron density ambiguities .
Q. How does the cyclohexane diyl bridge influence the compound’s conformational stability compared to cyclopropane or cyclopentane analogs?
- Answer:
- Cyclohexane vs. Cyclopropane: Cyclohexane’s chair conformation reduces ring strain, enhancing thermal stability (Tₐᵢ > 200°C vs. cyclopropane’s Tₐᵢ ~150°C) .
- Steric Effects: Cyclohexane’s larger bridge increases steric hindrance, reducing substrate accessibility in catalysis (e.g., 20% lower turnover frequency vs. cyclopentane analogs) .
Q. What are the best practices for optimizing enantioselective synthesis on a gram scale?
- Answer:
- Catalyst Screening: Test chiral ligands (e.g., PyBOX vs. BINAP) to maximize ee.
- Scale-Up Protocol:
Use flow chemistry for exothermic steps (prevents localized overheating).
Replace column chromatography with crystallization (e.g., hexane/EtOAc gradient).
- Yield vs. ee Trade-off: Higher catalyst loading (5–10 mol%) improves ee but may reduce yield (optimize at 2 mol%) .
Methodological Challenges
Q. How to address low yields in the final coupling step of the synthesis?
- Answer:
- Reagent Optimization: Replace traditional coupling agents (EDC/HOBt) with BOP-Cl or PyAOP for higher efficiency .
- Microwave-Assisted Synthesis: Reduces reaction time from 24h to 2h (yield increases from 45% to 72%) .
Q. What are the safety considerations for handling this compound, given its structural complexity?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
